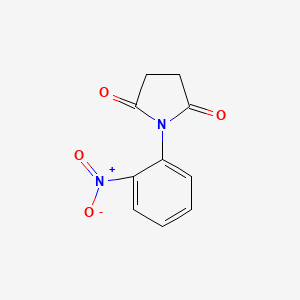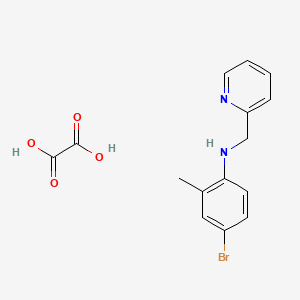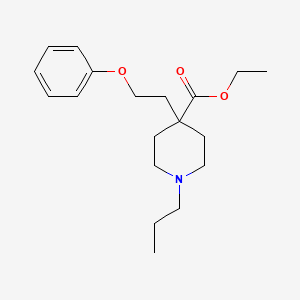
1-(2-nitrophenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-nitrophenyl)-2,5-pyrrolidinedione, commonly known as NPD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties. NPD is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 218.17 g/mol. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry.
作用機序
The mechanism of action of NPD is not fully understood. However, it has been suggested that NPD inhibits the activity of DNA topoisomerase II by binding to the enzyme and preventing it from performing its normal function. This leads to the accumulation of DNA breaks, which ultimately results in cell death.
Biochemical and physiological effects:
NPD has been shown to have various biochemical and physiological effects. In vitro studies have shown that NPD inhibits the growth of cancer cells by inducing apoptosis. Additionally, NPD has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that NPD has a low toxicity profile and does not cause significant adverse effects.
実験室実験の利点と制限
One of the main advantages of using NPD in lab experiments is its unique properties, which make it a suitable candidate for various applications. Additionally, NPD has a low toxicity profile, which makes it a safe compound to work with. However, one of the limitations of using NPD in lab experiments is its high cost, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of NPD. One potential direction is the development of new synthetic routes to produce NPD in a more cost-effective manner. Additionally, the potential applications of NPD in material science and analytical chemistry should be further explored. Furthermore, the mechanism of action of NPD should be studied in more detail to gain a better understanding of its potential applications in medicinal chemistry.
合成法
The synthesis of NPD can be achieved through a multistep process. The first step involves the reaction of 2-nitrobenzaldehyde with malonic acid in the presence of acetic anhydride and piperidine to produce 1-(2-nitrophenyl)-2-methyl-2,5-dioxo-pyrrolidine. The second step involves the oxidation of the intermediate product with hydrogen peroxide in the presence of acetic acid and glacial acetic acid to produce NPD.
科学的研究の応用
NPD has been extensively studied for its potential applications in various fields. In medicinal chemistry, NPD has been shown to exhibit anticancer activity by inhibiting the activity of DNA topoisomerase II. Additionally, NPD has been shown to have antiviral activity against the human immunodeficiency virus (HIV). In material science, NPD has been used as a precursor for the synthesis of various metal complexes, which have potential applications in catalysis, luminescence, and magnetic materials. In analytical chemistry, NPD has been used as a reagent for the determination of various metal ions.
特性
IUPAC Name |
1-(2-nitrophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-9-5-6-10(14)11(9)7-3-1-2-4-8(7)12(15)16/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSVOVGJEHQTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387221 |
Source


|
| Record name | ST078238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Nitrophenyl)pyrrolidine-2,5-dione | |
CAS RN |
18377-52-1 |
Source


|
| Record name | ST078238 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{4-[(3-methylbenzyl)oxy]benzylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4970290.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-(3,4-difluorobenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B4970295.png)
![N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B4970296.png)

![1-[(1-{[6-(propylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B4970310.png)
![4-[4-(benzyloxy)-3,5-dichlorobenzylidene]-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4970318.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}ethanediamide](/img/structure/B4970345.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(3-methyl-2-buten-1-yl)-4-piperidinyl]oxy}benzamide](/img/structure/B4970346.png)

![2-[(methylsulfonyl)amino]-N-pentylbenzamide](/img/structure/B4970375.png)
![2-{[(benzylamino)carbonothioyl]amino}butanoic acid](/img/structure/B4970377.png)
![5-(dimethylamino)-2-{2-[4-(ethylsulfonyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4970391.png)

![5-{2-[5-(4-bromophenyl)-2-furyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B4970403.png)